PHD-Mediated HIF1α Transactivation: Methyl 7-Bromo-4-Hydroxyisoquinoline-3-Carboxylate vs. Roxadustat (FG-4592)
In a cell-based functional assay measuring PHD inhibition via HIF1α-driven luciferase reporter activation in mouse NIH/3T3 cells, methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate exhibits an EC₅₀ of 5.8 μM (5.80E+3 nM), while Roxadustat (FG-4592) — the parent clinical HIF-PHI — is a low-nanomolar inhibitor with reported in vitro potency approximately three orders of magnitude greater [1]. This quantitative difference establishes the compound as a moderate-affinity PHD ligand suitable for mechanistic probe studies where potent HIF stabilization would confound downstream transcriptomic or phenotypic readouts [2].
| Evidence Dimension | PHD inhibition (HIF1α transactivation EC₅₀) |
|---|---|
| Target Compound Data | 5.8 μM (5.80E+3 nM) |
| Comparator Or Baseline | Roxadustat (FG-4592): low-nanomolar range (~1-10 nM in related PHD2 assays) |
| Quantified Difference | ≥500-fold less potent than Roxadustat |
| Conditions | Mouse NIH/3T3 cells expressing HRE-driven luciferase reporter; HIF1α transactivation readout |
Why This Matters
This potency differential makes methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate a more suitable tool compound for probing PHD biology without the confounding supraphysiological HIF stabilization that occurs with clinical-grade PHIs like Roxadustat.
- [1] BindingDB. BDBM50529629: EC₅₀ = 5.80E+3 nM in PHD inhibition assay using mouse NIH/3T3 cells with HRE-driven luciferase reporter. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50529629 View Source
- [2] Poloznikov AA, et al. Structure-Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. https://k-hub.felda.net.my/neuaxis/Record/doaj-346dd9b0bc0241e5a107f57d17140f23 View Source
